![molecular formula C11H16N2O3S B038441 1-[(4-Methoxyphenyl)sulfonyl]piperazine CAS No. 121751-67-5](/img/structure/B38441.png)
1-[(4-Methoxyphenyl)sulfonyl]piperazine
Overview
Description
“1-[(4-Methoxyphenyl)sulfonyl]piperazine” is a compound that is used in proteomics research . It has a molecular formula of C11H16N2O3S and a molecular weight of 256.33 .
Synthesis Analysis
Piperazine derivatives, such as “1-[(4-Methoxyphenyl)sulfonyl]piperazine”, can be synthesized through various methods. These include the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of “1-[(4-Methoxyphenyl)sulfonyl]piperazine” can be represented by the SMILES notation: COc1ccc(cc1)S(=O)(=O)N2CCNCC2 . The InChI representation is: InChI=1S/C11H16N2O3S/c1-16-10-2-4-11(5-3-10)17(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 .
Chemical Reactions Analysis
The synthesis of “1-[(4-Methoxyphenyl)sulfonyl]piperazine” involves a ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .
Physical And Chemical Properties Analysis
As mentioned earlier, “1-[(4-Methoxyphenyl)sulfonyl]piperazine” has a molecular formula of C11H16N2O3S and a molecular weight of 256.33 . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Proteomics Research
“1-[(4-Methoxyphenyl)sulfonyl]piperazine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.
Matrix Metalloproteinase (MMP) Inhibition
This compound acts as a highly potent inhibitor of MMP-9 and MMP-13 . MMPs are enzymes that break down extracellular matrix proteins, playing a crucial role in cell behaviors such as migration, proliferation, differentiation, apoptosis, and host defense. Inhibiting these enzymes can be beneficial in treating diseases like cancer and fibrosis where these enzymes are often overexpressed.
Drug Discovery and Development
Given its inhibitory effects on MMPs, “1-[(4-Methoxyphenyl)sulfonyl]piperazine” could be a potential candidate for drug discovery and development . It could be further studied and optimized for better efficacy and safety profile.
Biochemical Research
This compound is classified under additional biochemicals , indicating its use in various biochemical research. This could include studying its interactions with other biochemicals, its effects on biochemical pathways, and its potential uses in bioengineering.
Chemical Synthesis
“1-[(4-Methoxyphenyl)sulfonyl]piperazine” could be used as a starting material or intermediate in the synthesis of other chemicals . Its unique structure could be leveraged to create new compounds with desired properties.
Rare and Unique Chemical Collection
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . This suggests that it could have unique properties that are valuable in early-stage research.
Mechanism of Action
Target of Action
The primary target of 1-[(4-Methoxyphenyl)sulfonyl]piperazine is Stromelysin-1 , a human protein . Stromelysin-1, also known as Matrix Metalloproteinase-3 (MMP-3), plays a crucial role in the breakdown of extracellular matrix in normal physiological processes such as embryonic development, reproduction, and tissue remodeling.
Mode of Action
1-[(4-Methoxyphenyl)sulfonyl]piperazine interacts with its target, Stromelysin-1, by inhibiting its activity . This inhibition prevents the breakdown of the extracellular matrix, which can have various downstream effects depending on the specific biological context.
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-16-10-2-4-11(5-3-10)17(14,15)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCVCXVHXZLECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355364 | |
| Record name | 1-[(4-methoxyphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[(4-Methoxyphenyl)sulfonyl]piperazine | |
CAS RN |
121751-67-5 | |
| Record name | 1-[(4-methoxyphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 121751-67-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B38361.png)

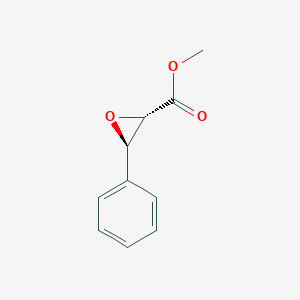
![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)
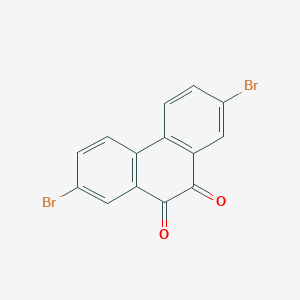

![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)
![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)
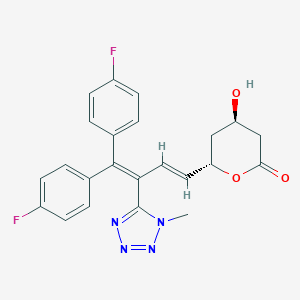
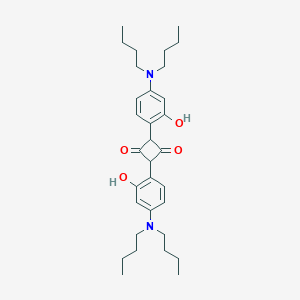
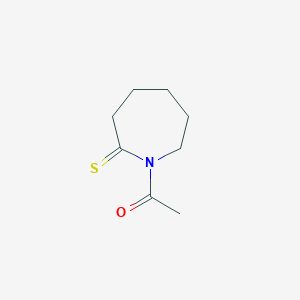
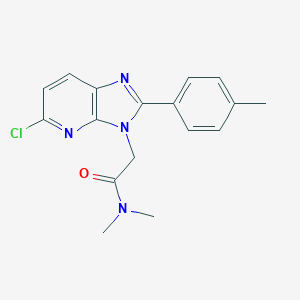
![2-oxo-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-quinoline-4-carboxylic acid](/img/structure/B38394.png)